molecular formula C12H12N2O3S B1298808 2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one CAS No. 436088-64-1

2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one

Cat. No.: B1298808
CAS No.: 436088-64-1
M. Wt: 264.30 g/mol
InChI Key: CPAJIRANTJPFEP-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds containing multiple heteroatoms. The compound is registered under Chemical Abstracts Service number 436088-64-1, providing a unique identifier for this specific molecular structure. The molecular formula C₁₂H₁₂N₂O₃S indicates the presence of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 264.30 grams per mole.

The nomenclature system for spirocyclic compounds was originally proposed by von Baeyer for bicyclic compounds with one common atom to both rings, and later extended by Radulescu to include spiro-fused ring systems. The Chemical Society introduced a third method for naming spiro compounds which was subsequently incorporated into the International Union of Pure and Applied Chemistry rules. In the case of this compound, the prefix "spiro" indicates the spirocyclic nature, while the bracketed numbers [4.5] specify the number of atoms in each ring connected to the spiro center, arranged in ascending order.

The systematic classification of this compound reveals multiple functional groups and structural features. The presence of an amino group at position 2, a phenyl substituent at position 8, and the incorporation of oxygen atoms at positions 7 and 9 creates a complex heterocyclic system. The sulfur atom at position 1 and nitrogen atom at position 3 further contribute to the heterocyclic nature of the molecule. The "dec-2-en-4-one" portion of the name indicates a ten-membered spirocyclic system with a double bond between positions 2 and 3, and a carbonyl group at position 4.

Molecular Geometry and Spirocyclic Architecture

The molecular geometry of this compound is characterized by its distinctive spirocyclic architecture, which creates a three-dimensional structure with unique spatial arrangements. The spiro[4.5]decane framework consists of two rings sharing a single carbon atom, designated as the spiro center, which serves as the junction point between the five-membered and six-membered ring systems. This architectural arrangement results in a rigid molecular framework that constrains the conformational flexibility of the molecule.

The Simplified Molecular Input Line Entry System notation for this compound is C1C2(COC(O1)C3=CC=CC=C3)C(=O)N=C(S2)N, which provides a linear representation of the molecular connectivity. The International Chemical Identifier key CPAJIRANTJPFEP-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across chemical databases. The molecular architecture incorporates a phenyl ring at position 8, which is connected through the dioxane portion of the molecule, creating additional rigidity and defining the overall three-dimensional shape.

The heterocyclic nature of the compound introduces multiple heteroatoms into the spirocyclic framework, significantly influencing the molecular geometry and electronic distribution. The five-membered heterocyclic portion contains nitrogen and sulfur atoms, while the six-membered ring incorporates two oxygen atoms in a dioxane arrangement. This combination of heteroatoms creates a complex electronic environment that affects both the physical properties and chemical reactivity of the molecule.

The computational chemistry data reveals important geometric parameters that characterize the molecular structure. The topological polar surface area is calculated as 73.91 square angstroms, indicating the extent of polar surface area available for intermolecular interactions. The logarithm of the partition coefficient is 1.0589, suggesting moderate lipophilicity. The molecule contains five hydrogen bond acceptors and one hydrogen bond donor, with one rotatable bond, indicating relatively restricted conformational flexibility.

Conformational Analysis via X-ray Crystallography

X-ray crystallographic studies of spirocyclic compounds similar to this compound have provided valuable insights into the three-dimensional structure and conformational preferences of these complex molecules. Crystal structure determinations reveal the precise atomic positions and geometric parameters that define the molecular architecture in the solid state. These studies demonstrate that spirocyclic compounds often adopt specific conformations that minimize intramolecular strain while maintaining the structural integrity of the spiro junction.

The crystallographic analysis of related spiro compounds has shown that the five-membered ring typically adopts an envelope conformation, where one carbon atom deviates significantly from the mean plane formed by the other four atoms. In similar spirocyclic systems, the deviation of specific carbon atoms from the mean plane has been measured at approximately 0.401 angstroms, indicating significant puckering of the five-membered ring. This conformational preference is driven by the need to minimize torsional and angle strain within the constrained ring system.

Temperature-dependent crystallographic studies have revealed important information about the conformational flexibility of spirocyclic compounds. Crystal data collected at different temperatures, such as 120 Kelvin and 295 Kelvin, show variations in unit cell parameters and molecular conformations. The orthorhombic crystal system with space group Pbca is commonly observed for spirocyclic compounds, indicating specific packing arrangements that optimize intermolecular interactions. These crystallographic studies provide direct evidence for the preferred conformations and help validate computational predictions about molecular geometry.

The crystallographic refinement process for spirocyclic compounds often reveals the presence of multiple conformers in the crystal lattice, corresponding to different orientations of specific atoms or ring segments. This conformational diversity reflects the inherent flexibility of certain portions of the molecule while maintaining the rigid spiro junction. The analysis of thermal displacement parameters and refined atomic positions provides quantitative measures of atomic motion and conformational preferences in the crystalline state.

Torsional Strain in the Spiro[4.5]decane Framework

The analysis of torsional strain in the spiro[4.5]decane framework of this compound requires consideration of the electronic repulsion between atoms that are three bonds apart within the spirocyclic system. Torsional strain arises from the resistance to bond rotation and the repulsion between electron clouds in eclipsed conformations. In spirocyclic compounds, the rigid spiro junction constrains the conformational freedom of both ring systems, potentially leading to unfavorable torsional interactions.

The spiro[4.5]decane framework consists of a five-membered ring fused to a six-membered ring through a single carbon atom, creating a system where torsional strain must be carefully managed to maintain molecular stability. Conformational analysis of similar spiro-epoxides has demonstrated that chair-like conformers are predominant at room temperature, suggesting that the six-membered ring portion adopts conformations that minimize torsional strain. The five-membered ring typically adopts envelope conformations to relieve angle strain and minimize unfavorable torsional interactions.

The presence of heteroatoms in the spirocyclic framework introduces additional complexity to the torsional strain analysis. Oxygen atoms in the dioxane portion of the molecule have different steric requirements compared to carbon atoms, potentially altering the preferred conformations and strain energy landscape. The sulfur atom in the five-membered ring also contributes to the overall strain profile, as sulfur-carbon bonds have different geometric preferences compared to carbon-carbon bonds.

Computational studies of spirocyclic conformations have revealed that the total strain energy is distributed between torsional strain, angle strain, and steric interactions. The optimization of molecular geometry requires balancing these different types of strain to achieve the most stable conformation. In the case of spiro[4.5]decane systems, the chair-like conformation of the six-membered ring and envelope conformation of the five-membered ring represent the compromise structures that minimize overall molecular strain.

Properties

CAS No.

436088-64-1

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

2-imino-8-phenyl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one

InChI

InChI=1S/C12H12N2O3S/c13-11-14-10(15)12(18-11)6-16-9(17-7-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15)

InChI Key

CPAJIRANTJPFEP-UHFFFAOYSA-N

SMILES

C1C2(COC(O1)C3=CC=CC=C3)C(=O)N=C(S2)N

Canonical SMILES

C1C2(COC(O1)C3=CC=CC=C3)C(=O)NC(=N)S2

Origin of Product

United States

Preparation Methods

Step-by-Step Procedure

  • Starting Materials :

    • Phenyl-substituted precursors (e.g., phenylacetic acid derivatives).
    • Amino group donors (e.g., ammonia or amines).
    • Sulfur-containing reagents for thia-spiro ring formation.
    • Oxygen-containing reagents for dioxa-spiro ring formation.
  • Cyclization Reaction :

    • A cyclization reaction is induced by heating or using catalysts to form the spirocyclic framework.
    • Typical solvents include dimethyl sulfoxide (DMSO), ethanol, or acetonitrile.
  • Purification :

    • The crude product is purified using recrystallization techniques or chromatography to achieve high purity (>98%).

Specific Preparation Method Using Stock Solutions

Preparation of stock solutions is commonly employed in laboratories for experimental purposes:

Stock Solution Preparation Table

Amount (mg) Concentration (mM) Volume Required (mL)
1 mg 1 mM 3.7879
5 mg 5 mM 0.7576
10 mg 10 mM 0.3788

The compound can be dissolved in DMSO or other compatible solvents to create master solutions for further experimentation.

In Vivo Formulation Preparation

For biological applications, in vivo formulations are prepared using co-solvents:

Procedure :

  • Dissolve the compound in DMSO to form a master liquid.
  • Sequentially add PEG300, Tween 80, and distilled water while ensuring clarity at each step.
  • Use physical methods like vortexing or ultrasonic baths to aid dissolution.

Note : Ensure that the solution remains clear before proceeding to the next solvent addition.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the compound or alter its reactivity.

    Substitution: Common in modifying the phenyl ring or the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine or alcohol .

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Precursor Molecules : Utilizing strong bases and polar aprotic solvents to facilitate the formation of the spiro structure.
  • Industrial Production : Continuous flow reactors are often employed to ensure consistent quality and yield, combined with advanced purification techniques like crystallization or chromatography.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating various diseases, particularly due to its ability to interact with specific molecular targets such as enzymes and receptors. Notably:

  • Enzyme Inhibition : Studies indicate that it may inhibit key enzymes involved in metabolic pathways, presenting opportunities for drug development.

Biological Research

Research has shown that 2-Amino-8-phenyl derivatives exhibit notable biological activities:

  • Antitumor Activity : In vitro studies suggest that compounds with similar spiro structures can induce cell cycle arrest and apoptosis in cancer cell lines, indicating potential as anticancer agents.

Industrial Applications

In industrial settings, this compound is utilized for developing new materials and chemical processes due to its unique chemical properties.

Cytotoxicity Studies

Research evaluating the cytotoxic effects of spiro compounds demonstrated a dose-dependent relationship where increasing concentrations led to higher rates of cell death in cancer cell lines.

Enzyme Inhibition Studies

Investigations into enzyme inhibition have shown that 2-Amino-8-phenyl derivatives can significantly alter enzyme activity, which may lead to novel therapeutic strategies for diseases linked to enzyme dysfunction.

Mechanism of Action

The mechanism of action of 2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural and Functional Differences
Compound Name Substituent at C-8/C-2 Spiro System Key Biological Activity (11β-HSD1 Inhibition) LogD (pH 5.5) Reference
2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one Phenyl (C-8), Amino (C-2) 7,9-dioxa 82.82% at 10 µM 2.11 Target
2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (Compound 3i) Adamantane (C-2) 1-thia 82.82% at 10 µM N/A
2-(tert-Butylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (Compound 3h) tert-Butyl (C-2) 1-thia 44.71% (11β-HSD2 inhibition at 10 µM) Lower than 8
2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one Pyridin-3-yl (C-8) 7,9-dioxa N/A N/A

Key Observations :

  • Substituent Impact :
    • Phenyl vs. Pyridinyl : The pyridin-3-yl analog (CAS 312608-26-7) introduces a nitrogen atom, increasing molecular weight (265.29 vs. 264.3) and possibly enhancing solubility .
    • Adamantane vs. tert-Butyl : Adamantane in 3i improves 11β-HSD1 selectivity, while tert-butyl in 3h reduces lipophilicity despite its bulkiness, suggesting steric hindrance may limit membrane permeability .
Table 2: Inhibitory Activity Against 11β-HSD Isoforms
Compound 11β-HSD1 Inhibition (%) 11β-HSD2 Inhibition (%) Selectivity Ratio (HSD1/HSD2) Reference
Target Compound 82.82 <45 >1.84
Compound 3i 82.82 44.71 ~1.85
Carbenoxolone (Control) 85.00 70.00 ~1.21

Analysis :

  • Both the target compound and 3i show high selectivity for 11β-HSD1 over 11β-HSD2, outperforming carbenoxolone .
  • The phenyl group in the target compound may enhance isoform specificity compared to adamantane, though further studies are needed .

Physicochemical and Pharmacokinetic Properties

Lipophilicity Trends :
  • The target compound’s LogD (2.11) aligns with spiro derivatives bearing smaller substituents (e.g., propyl/isopropyl groups in ).
  • Compound 3h (tert-butyl) defies expectations with lower LogD than less bulky analogs, highlighting the role of substituent polarity over size .

Biological Activity

2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one is a complex organic compound characterized by its unique spiro structure, which includes sulfur and oxygen atoms along with an amino group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The molecular formula of this compound is C12H12N2O3SC_{12}H_{12}N_{2}O_{3}S with a molecular weight of 264.30 g/mol. The compound's structural features contribute to its reactivity and biological interactions.

PropertyValue
CAS Number 436088-64-1
Molecular Formula C12H12N2O3S
Molecular Weight 264.30 g/mol
IUPAC Name This compound
InChI Key CPAJIRANTJPFEP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of enzyme activity and signal transduction pathways, which may have implications in therapeutic applications.

Antitumor Activity

Research has indicated that compounds with similar spiro structures exhibit notable antitumor properties. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 2-Amino-8-phenyl derivatives could also possess similar activities .

In vitro studies have shown that spiro compounds can induce cell cycle arrest and apoptosis in tumor cells. The mechanism often involves disruption of protein synthesis and damage to cell membranes .

Case Studies

  • Cytotoxicity Studies :
    • A study evaluating the cytotoxic effects of spiro compounds found that increasing concentrations led to higher rates of cell death in cancer cell lines, indicating a dose-dependent relationship .
    • The compound's effects on human cell lines revealed significant lethality at certain concentrations, highlighting its potential as an anticancer agent.
  • Enzyme Inhibition :
    • Investigations into the enzyme inhibition capabilities of related spiro compounds suggest that 2-Amino-8-pheny derivatives may inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth .

Research Applications

The compound has been explored for various applications:

  • Medicinal Chemistry : As a building block for synthesizing more complex bioactive molecules.
  • Biological Research : Investigated for its role in enzyme inhibition and potential therapeutic uses.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are recommended for characterizing the structure and purity of this spiro compound?

  • Methodological Answer :

  • IR Spectroscopy : Analyze functional groups (e.g., amino, carbonyl) by identifying characteristic absorption bands. For example, benzylic C-H stretching in similar spiro compounds appears at higher wavelengths due to electron-withdrawing substituents .
  • UV-Vis Spectroscopy : Detect conjugation effects or electronic transitions in the spiro system. Data should be cross-referenced with computational simulations (e.g., TD-DFT) to validate assignments .
  • Elemental Analysis : Confirm molecular formula (C₁₂H₁₂N₂O₃S) and purity by matching experimental and theoretical C/H/N/S percentages .

Q. How can X-ray crystallography be applied to resolve the spiro ring conformation of this compound?

  • Methodological Answer :

  • Use SHELX or SIR97 for structure solution and refinement. SHELX is robust for small-molecule crystallography, while SIR97 integrates direct methods and least-squares refinement .
  • Define ring puckering parameters (e.g., Cremer-Pople coordinates) to quantify deviations from planarity in the spiro system .

Advanced Research Questions

Q. What strategies optimize the synthesis of this spiro compound to improve yield and regioselectivity?

  • Methodological Answer :

  • Reagent Selection : Use 2-oxa-spiro[3.4]octane-1,3-dione derivatives as starting materials, reacting with substituted benzothiazol-2-yl-amines under controlled pH and temperature .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the spiro product from byproducts. Monitor purity via TLC and HPLC .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR (¹H/¹³C), IR, and mass spectrometry data. For ambiguous signals, use 2D-NMR (e.g., COSY, HSQC) to resolve spin-spin coupling or overlapping peaks .
  • Computational Aids : Compare experimental IR/UV spectra with density functional theory (DFT) simulations to identify discrepancies arising from dynamic effects or crystal packing .

Q. What methodologies are effective for evaluating the biological activity of this compound, such as enzyme inhibition?

  • Methodological Answer :

  • In Vitro Assays : Conduct dose-response studies (e.g., 11β-HSD1 inhibition) at concentrations like 10 µM, measuring IC₅₀ values via fluorometric or colorimetric assays. Include positive controls (e.g., carbenoxolone) for benchmarking .
  • Structure-Activity Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency using molecular docking or QSAR models .

Data Analysis & Refinement

Q. How can crystallographic data discrepancies in spiro ring geometry be resolved during refinement?

  • Methodological Answer :

  • Multi-Software Validation : Refine the structure using both SHELXL (for high-resolution data) and WinGX (for graphical validation of torsion angles and bond lengths) .
  • Puckering Analysis : Apply Cremer-Pople parameters to quantify ring distortions and compare with similar spiro compounds in the Cambridge Structural Database .

Q. What statistical approaches are recommended for analyzing variability in biological assay results?

  • Methodological Answer :

  • Error Analysis : Use standard deviation and confidence intervals (e.g., 95% CI) for triplicate measurements. Apply ANOVA to assess significance of inhibitory differences across compound variants .
  • Outlier Detection : Implement Grubbs’ test to identify and exclude anomalous data points in dose-response curves .

Synthesis & Mechanistic Insights

Q. What reaction conditions minimize side-product formation during spiro ring closure?

  • Methodological Answer :

  • Solvent Optimization : Use anhydrous DMF or THF to stabilize intermediates and prevent hydrolysis.
  • Catalytic Control : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization while suppressing oligomerization .

Q. How can the electronic effects of substituents on the phenyl ring influence the spiro compound’s stability?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Enhance stability by reducing electron density on the spiro nitrogen, as shown in analogues with nitro or carbonyl substituents .
  • Hammett Analysis : Quantify substituent effects using σ values to predict reaction rates or degradation pathways .

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